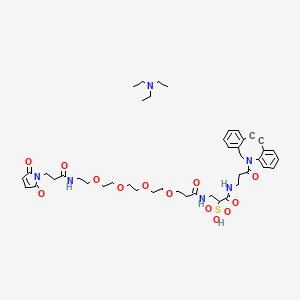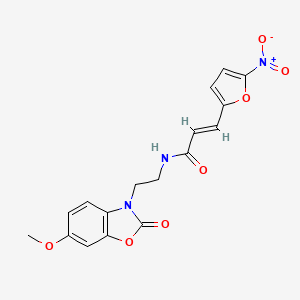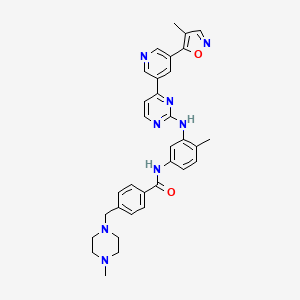
Risvodetinib
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of Risvodetinib involves synthetic routes that are designed to ensure high potency and selectivity. The exact synthetic routes and reaction conditions are proprietary and have not been disclosed in detail. it is known that the compound is developed using advanced medicinal chemistry techniques to enhance its efficacy and safety profile .
Analyse Chemischer Reaktionen
Risvodetinib undergoes various chemical reactions, primarily focusing on its interaction with c-Abl kinase. The compound is designed to inhibit the activation of c-Abl, thereby preventing the phosphorylation of downstream targets involved in neurodegeneration. Common reagents and conditions used in these reactions include kinase inhibitors and specific buffer systems to maintain the stability and activity of the compound .
Wissenschaftliche Forschungsanwendungen
Risvodetinib has significant scientific research applications, particularly in the field of neurodegenerative diseases. It has shown promise in preclinical and clinical studies for its ability to protect against the development and progression of Parkinson’s-like disease in the brain and gastrointestinal tract. The compound is currently undergoing Phase 2 clinical trials to evaluate its safety, tolerability, and efficacy in patients with Parkinson’s disease .
Wirkmechanismus
The mechanism of action of Risvodetinib involves the inhibition of c-Abl kinase, a protein that plays a critical role in the development and progression of Parkinson’s disease. By blocking c-Abl, this compound aims to halt the loss of dopamine-secreting neurons in the brain and gastrointestinal tract, thereby restoring neuroprotective mechanisms and reversing functional loss .
Vergleich Mit ähnlichen Verbindungen
Risvodetinib is unique in its ability to selectively inhibit c-Abl kinase, making it a promising candidate for the treatment of Parkinson’s disease. Similar compounds include other c-Abl inhibitors such as imatinib mesylate, which is used in the treatment of chronic myeloid leukemia. this compound is specifically designed to target neurodegenerative pathways, setting it apart from other c-Abl inhibitors .
Conclusion
This compound represents a significant advancement in the treatment of Parkinson’s disease, with its unique mechanism of action and promising clinical trial results. Its ability to selectively inhibit c-Abl kinase and restore neuroprotective mechanisms makes it a valuable compound in the field of neurodegenerative disease research.
Eigenschaften
CAS-Nummer |
2031185-00-7 |
|---|---|
Molekularformel |
C33H34N8O2 |
Molekulargewicht |
574.7 g/mol |
IUPAC-Name |
N-[4-methyl-3-[[4-[5-(4-methyl-1,2-oxazol-5-yl)pyridin-3-yl]pyrimidin-2-yl]amino]phenyl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide |
InChI |
InChI=1S/C33H34N8O2/c1-22-4-9-28(37-32(42)25-7-5-24(6-8-25)21-41-14-12-40(3)13-15-41)17-30(22)39-33-35-11-10-29(38-33)26-16-27(20-34-19-26)31-23(2)18-36-43-31/h4-11,16-20H,12-15,21H2,1-3H3,(H,37,42)(H,35,38,39) |
InChI-Schlüssel |
ADGOPPKEIZXKAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CC(=CN=C5)C6=C(C=NO6)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



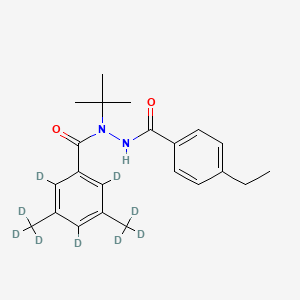



![5-bromo-1-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12391546.png)

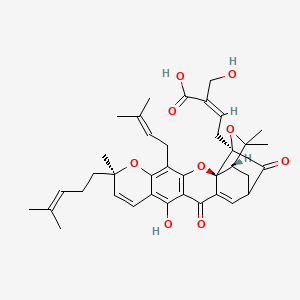
![6-(2-{5-[2-(Dimethylamino)ethyl]-2,3-difluorophenyl}ethyl)-4-methylpyridin-2-amine](/img/structure/B12391561.png)


